molecular formula C15H18O3 B13248744 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid

6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid

Cat. No.: B13248744
M. Wt: 246.30 g/mol
InChI Key: SVLVLBLMPIFDSD-UHFFFAOYSA-N
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Description

6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their unique three-dimensional architecture. The presence of a spiro carbon moiety in the structure imparts significant stability and rigidity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-hydroxybenzaldehyde with diethyl malonate in the presence of a base can lead to the formation of the benzopyran ring . Subsequent reactions involving cyclopropanation and isopropylation yield the desired spiro compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of catalysts to accelerate the reaction rates and optimize the conditions for large-scale synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(Propan-2-yl)-2,3-dihydrospiro[1-benzopyran-4,1’-cyclopropane]-2’-carboxylic acid lies in its specific combination of a benzopyran ring and a cyclopropane moiety. This structure imparts unique chemical reactivity and potential biological activities, making it a valuable compound for various research fields.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

6-propan-2-ylspiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid

InChI

InChI=1S/C15H18O3/c1-9(2)10-3-4-13-11(7-10)15(5-6-18-13)8-12(15)14(16)17/h3-4,7,9,12H,5-6,8H2,1-2H3,(H,16,17)

InChI Key

SVLVLBLMPIFDSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCC23CC3C(=O)O

Origin of Product

United States

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